molecular formula C10H13NOS B14420235 S-Pyridin-2-yl pentanethioate CAS No. 81357-55-3

S-Pyridin-2-yl pentanethioate

Cat. No.: B14420235
CAS No.: 81357-55-3
M. Wt: 195.28 g/mol
InChI Key: JYQQICZIOHBMTB-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl pentanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl pentanethioate typically involves the reaction of pyridine-2-thiol with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine-2-thiol+Pentanoyl chlorideS-Pyridin-2-yl pentanethioate+HCl\text{Pyridine-2-thiol} + \text{Pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-thiol+Pentanoyl chloride→S-Pyridin-2-yl pentanethioate+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Pyridin-2-yl pentanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Pyridin-2-yl pentanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including heterocyclic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thioesterases.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Thioesters are known to exhibit various biological activities, and this compound could be explored for its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl pentanethioate involves its interaction with nucleophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

  • S-(Pyridin-2-yl) 4-nitrobenzoate
  • S-(Pyridin-2-yl) 4-methylbenzoate
  • S-(Pyridin-2-yl) 4-methoxybenzoate

Comparison: S-Pyridin-2-yl pentanethioate is unique due to its pentanoyl group, which imparts different chemical and physical properties compared to its analogs with benzoate groups

Properties

CAS No.

81357-55-3

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-pyridin-2-yl pentanethioate

InChI

InChI=1S/C10H13NOS/c1-2-3-7-10(12)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3

InChI Key

JYQQICZIOHBMTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)SC1=CC=CC=N1

Origin of Product

United States

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